2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone
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Overview
Description
2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone typically involves the reaction of 2-bromobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole ring. This intermediate is then reacted with 4-methylacetophenone under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic and optical properties.
Agrochemicals: It is investigated for its potential as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methoxyphenyl)ethanone
- 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-nitrophenyl)ethanone
- 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methoxyphenyl)ethanone
Uniqueness
2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the 2-bromophenyl and 4-methylphenyl groups enhances its activity and selectivity in various applications .
Properties
Molecular Formula |
C17H13BrN2O2S |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C17H13BrN2O2S/c1-11-6-8-12(9-7-11)15(21)10-23-17-20-19-16(22-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3 |
InChI Key |
SDYCHGBTINTAHX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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